1H-Indole-1,5-dicarboxylic acid, 3-(1-cyano-1-methylethyl)-, 1-(1,1-dimethylethyl) 5-methyl ester
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Overview
Description
1H-Indole-1,5-dicarboxylic acid, 3-(1-cyano-1-methylethyl)-, 1-(1,1-dimethylethyl) 5-methyl ester is a complex organic compound with a unique structure. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1H-Indole-1,5-dicarboxylic acid, 3-(1-cyano-1-methylethyl)-, 1-(1,1-dimethylethyl) 5-methyl ester involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the carboxylic acid groups and the cyano and methyl ester substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
1H-Indole-1,5-dicarboxylic acid, 3-(1-cyano-1-methylethyl)-, 1-(1,1-dimethylethyl) 5-methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids
Scientific Research Applications
1H-Indole-1,5-dicarboxylic acid, 3-(1-cyano-1-methylethyl)-, 1-(1,1-dimethylethyl) 5-methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1H-Indole-1,5-dicarboxylic acid, 3-(1-cyano-1-methylethyl)-, 1-(1,1-dimethylethyl) 5-methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Indole-1,5-dicarboxylic acid, 3-(1-cyano-1-methylethyl)-, 1-(1,1-dimethylethyl) 5-methyl ester can be compared with other similar compounds, such as:
1H-Indole-2-carboxylic acid derivatives: These compounds have similar indole cores but differ in the position and type of substituents.
1H-Indole-3-carboxylic acid derivatives: These compounds also have indole cores with different substituents at the 3-position.
1H-Indole-1,2,3-tricarboxylic acid derivatives: These compounds have additional carboxylic acid groups, leading to different chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C19H22N2O4 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl 3-(2-cyanopropan-2-yl)indole-1,5-dicarboxylate |
InChI |
InChI=1S/C19H22N2O4/c1-18(2,3)25-17(23)21-10-14(19(4,5)11-20)13-9-12(16(22)24-6)7-8-15(13)21/h7-10H,1-6H3 |
InChI Key |
QDXNSJQXDJKHKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C(=O)OC)C(C)(C)C#N |
Origin of Product |
United States |
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